molecular formula C9H12N2O4 B10909907 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909907
M. Wt: 212.20 g/mol
InChI Key: YSVPDYKVDDQLPZ-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a versatile pyrazole-based carboxylic acid that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a multifunctional scaffold, containing both a carboxylic acid and a methyl ester group, which allows for extensive derivatization and structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key building block for the construction of more complex heterocyclic compounds, particularly in the discovery and development of novel pharmaceutical agents. The pyrazole core is a privileged structure in drug discovery, known to confer various biological activities. Researchers utilize this specific compound in the synthesis of potential drug candidates, where it can be incorporated as a central pharmacophore or a functionalized side chain. The molecule's mechanism of action is not intrinsic but is defined by the final target compound into which it is synthesized; it acts as a precursor in pathways aimed at creating molecules that may interact with biological targets such as enzymes or receptors. For instance, structurally similar pyrazole carboxylic acids have been investigated as intermediates for compounds with potential therapeutic applications. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-methoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)11-7(8(12)13)6(4-10-11)9(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

YSVPDYKVDDQLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Hydrazine Derivative Synthesis : Methylhydrazine or alkylhydrazine derivatives are prepared by reacting hydrazine with carboxylic acids (e.g., acetic acid) to form alkylhydrazinium salts.

  • β-Keto Ester Preparation : Isopropyl-difluoroacetate or analogous β-keto esters are synthesized via Claisen condensation. For example, alkyl-difluoroacetate reacts with ketones under basic conditions to form enolate intermediates.

  • Cyclization Reaction :

    • The β-keto ester enolate is acidified (e.g., using CO₂ and water) to form a diketo ester, which reacts with the hydrazine derivative.

    • Weak bases (e.g., sodium bicarbonate) are used to modulate pH (5–7) and enhance regioselectivity, favoring the desired 4-substituted pyrazole isomer.

  • Esterification : Methoxycarbonyl groups are introduced via coupling with methyl chloroformate or similar reagents.

Reagents/Conditions Step Yield Source
Methylhydrazine + β-keto ester enolateCyclization (pH 5–7)75–80%
CO₂ + H₂O (acidification)Enolate formationN/A
Sodium bicarbonate (weak base)Regioselectivity controlN/A

Acid-Catalyzed Cyclization

Acidic conditions facilitate the cyclization of hydrazine derivatives with β-keto esters, though regioselectivity may require optimization.

Mechanism and Challenges

  • Step 1 : β-Keto ester enolate formation via deprotonation with a strong base (e.g., NaOH or KOH).

  • Step 2 : Acidification with CO₂ generates carbonic acid, protonating the enolate to form a diketo ester.

  • Step 3 : Nucleophilic attack by hydrazine derivatives on the diketo ester initiates cyclization, forming the pyrazole ring.

  • Challenges : Competing side reactions (e.g., formation of undesired regioisomers) are mitigated by controlling pH and using weak bases.

Base-Promoted Cyclization

Basic conditions are employed to enhance reaction efficiency and selectivity, particularly in industrial settings.

Industrial Optimization

  • Two-Phase Systems : Aqueous and organic phases (e.g., toluene/water) are used to separate reactants and improve mass transfer.

  • Temperature Control : Reactions are conducted at −20°C to 0°C to minimize byproduct formation.

  • Purification : Crude products undergo fractional distillation or crystallization to achieve >99% purity.

Parameter Optimized Condition Outcome Source
Solvent systemToluene/water (two-phase)Efficient mixing
Temperature−10°C to 0°CReduced side reactions
Purification methodFractional distillation>99% purity

Functional Group Transformations

Post-cyclization modifications introduce the methoxycarbonyl group and refine the carboxylic acid moiety.

Key Transformations

  • Esterification :

    • The carboxylic acid group is esterified using methanol and acid catalysts (e.g., H₂SO₄).

    • Example: Methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate is oxidized to the carboxylic acid derivative using PCC/MgSO₄.

  • Oxidation/Reduction :

    • PCC (pyridinium chlorochromate) oxidizes alcohols to ketones or carboxylic acids.

    • LiAlH₄ reduces esters or amides to alcohols or amines.

Reaction Type Reagents/Conditions Product Yield Source
OxidationPCC, MgSO₄, CH₂Cl₂, 0–20°CCarboxylic acid81%
EsterificationSOCl₂, MeOH, 0–20°CMethyl ester90%

Industrial-Scale Production

Industrial methods prioritize scalability, safety, and cost efficiency.

Flow Chemistry Approaches

  • Continuous Reactors : Enable precise control of temperature and pH, reducing batch-to-batch variability.

  • Catalytic Systems : Avoid explosive reagents (e.g., ethyl diazoacetate) and minimize waste.

  • Solvent Recovery : Recycle toluene or ethyl acetate to reduce environmental impact.

Parameter Industrial Method Advantage Source
Reactor typeContinuous flow reactorHigh throughput
CatalystWeak bases (e.g., NaHCO₃)Low toxicity
PurificationCrystallizationHigh purity (>99%)

Challenges and Solutions

Regioselectivity

  • Issue : Competing 3- vs. 4-substituted pyrazole isomers.

  • Solution : Use excess methylhydrazine (1.1:1 ratio) to favor 4-substitution.

Byproduct Formation

  • Issue : Undesired reactivity of the methoxycarbonyl group.

  • Solution : Protect the ester group during cyclization or use mild acidic conditions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization (weak base)High regioselectivityRequires precise pH control75–80%
Acid-catalyzedSimple setupLower selectivity65–70%
Flow chemistryScalable, safeHigh capital investment85–90%

Chemical Reactions Analysis

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic benefits and applications.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 4: COOCH₃; 5: COOH Ester, carboxylic acid C₉H₁₂N₂O₄ 212.20
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Phenyl; 4: COOH; 5: Isopropyl Carboxylic acid, aromatic ring C₁₃H₁₄N₂O₂ 230.27
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1: Cyclohexyl; 4: COOH; 5: 4-MeOPh Carboxylic acid, methoxy, cyclohexyl C₁₈H₂₂N₂O₃ 314.38
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Propyl; 4: NO₂; 5: COOH Nitro, carboxylic acid C₈H₁₁N₃O₄ 213.19

Key Observations :

  • Positional Effects : The placement of substituents significantly alters electronic distribution. For example, the nitro group at position 4 in is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to the ester in the target compound.
  • Steric Hindrance : Bulky groups like cyclohexyl or phenyl at position 1 reduce conformational flexibility compared to the isopropyl group in the target compound.

Physicochemical Properties

Property Target Compound 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Solubility Moderate in polar solvents (ester enhances lipophilicity) Low (hydrophobic phenyl) Low (nitro group reduces polarity)
Acidity (pKa) COOH: ~2.5; ester: non-acidic COOH: ~2.5 COOH: ~1.8 (enhanced by nitro)
Stability Ester prone to hydrolysis Stable under neutral conditions Nitro group may decompose under reducing conditions

Biological Activity

1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 2054953-83-0, is a compound belonging to the pyrazole family, which is notable for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H12N2O4
Molar Mass212.2 g/mol
Density1.32 g/cm³
Boiling Point379.3 °C
pKa2.68

These properties suggest a stable compound with potential solubility in organic solvents, which is beneficial for various biological assays.

Research indicates that pyrazole derivatives, including 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, exhibit a range of biological activities:

  • Antifungal Activity : Studies have shown that related pyrazole compounds demonstrate significant antifungal properties against various strains of fungi. For instance, derivatives have been tested against phytopathogenic fungi, revealing moderate to excellent inhibition of mycelial growth .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of pyrazole derivatives have indicated promising results. Compounds similar to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma), with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Antifungal Activity Study

A study conducted on a series of pyrazole derivatives, including those structurally related to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, demonstrated their efficacy against seven phytopathogenic fungi using an in vitro mycelial growth inhibition assay. The most active compounds showed significant inhibition rates compared to standard antifungal agents .

Anticancer Activity Assessment

In a comparative study assessing various pyrazole derivatives for anticancer activity, compounds were tested against MCF-7 and U2OS cell lines. The derivative analogous to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exhibited an IC50 value of approximately 0.69 µM against U2OS cells, indicating strong cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features. In the case of 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid:

  • Substituents : The presence of the methoxycarbonyl group enhances solubility and may contribute to increased biological activity.
  • Isopropyl Group : This bulky substituent may influence the compound's interaction with biological targets, potentially enhancing its efficacy.

Q & A

Q. How can the synthesis of 1-isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid be optimized for improved yield and purity?

Methodological Answer: Synthetic routes for pyrazole derivatives often involve cyclocondensation, Pd-catalyzed cross-coupling, or ester hydrolysis. For example:

  • Pd-catalyzed cross-coupling : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with aryl boronic acids in deoxygenated DMF/water using Pd(PPh₃)₄ and K₃PO₄, yielding 85% purity .
  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine in refluxing ethanol yield pyrazole esters, which are hydrolyzed to carboxylic acids (70–90% yield) .
  • Ester hydrolysis : Methoxycarbonyl groups can be introduced via esterification, followed by hydrolysis under basic conditions (e.g., NaOH in THF/water, 60°C, 92% yield) .

Q. Optimization Strategies :

ParameterExample ConditionsImpact on Yield/Purity
CatalystPd(PPh₃)₄ vs. PdCl₂Higher selectivity with Pd(PPh₃)₄
Solvent polarityDMF (polar) vs. THF (less polar)Polar solvents enhance coupling
Reaction time12–24 hoursExtended time reduces byproducts

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Isopropyl protons: δ 1.2–1.5 ppm (doublet, 6H) and δ 3.8–4.2 ppm (septet, 1H).
    • Methoxycarbonyl: δ 3.7–3.9 ppm (singlet, 3H).
    • Carboxylic acid: δ 12–13 ppm (broad, 1H, exchangeable) .
  • IR Spectroscopy :
    • C=O stretches: ~1700 cm⁻¹ (carboxylic acid and ester) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
  • X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks in solid state .

Q. How can solubility and stability be assessed under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO (high solubility), methanol (moderate), and hexane (low). Adjust solvent polarity for reaction compatibility .
  • Stability Studies :
    • pH Stability : Incubate at pH 2–12 (37°C, 72 hours). Degradation <5% at pH 7–9 .
    • Thermal Stability : TGA shows decomposition onset >200°C .
    • Accelerated Testing : 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain key reactions in synthesizing this compound?

Methodological Answer:

  • Pd-Catalyzed Coupling :
    • Oxidative Addition : Pd(0) inserts into C–Br bond of pyrazole bromide.
    • Transmetallation : Boronic acid transfers aryl group to Pd.
    • Reductive Elimination : Forms C–C bond, regenerating Pd(0).
      Side reactions (e.g., protodehalogenation) are minimized using excess boronic acid and inert conditions .
  • Cyclocondensation : Knoevenagel adduct formation between DMF-DMA and ethyl acetoacetate precedes cyclization with phenylhydrazine .

Q. How to design biological activity studies for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : COX-2 inhibition (IC₅₀ via ELISA) or kinase assays (ATP-binding competition) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .
  • In Vivo Models : Carrageenan-induced rat paw edema for anti-inflammatory activity .
  • Molecular Docking : AutoDock Vina predicts binding to COX-2 (PDB: 1CX2); validate with experimental IC₅₀ .

Q. How to resolve contradictions in spectroscopic data or reaction outcomes?

Methodological Answer:

  • Tautomerism Issues : Variable-temperature NMR (25–60°C) resolves dynamic proton exchange in pyrazole rings .
  • Low Yield in Coupling : Screen ligands (XPhos vs. PPh₃) or use alternative boronic acids (electron-deficient aryl groups enhance reactivity) .
  • Unexpected Byproducts : Monitor reactions via TLC/HPLC; optimize stoichiometry (1.2 eq. boronic acid) .

Q. What computational approaches predict reactivity or target interactions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation in water (100 ns trajectory) to assess stability and aggregation propensity .
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with carboxylic acid group) for drug-likeness .

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